molecular formula C17H17NO2 B1253815 (R)-Asimilobine

(R)-Asimilobine

Cat. No. B1253815
M. Wt: 267.32 g/mol
InChI Key: NBDNEUOVIJYCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Asimilobine is a natural product found in Fissistigma oldhamii, Liriodendron tulipifera, and other organisms with data available.

Scientific Research Applications

Dopamine Biosynthesis and Neuroprotective Effects

(Jin et al., 2008) explored the impact of asimilobine on dopamine biosynthesis and its effects on l-DOPA-induced cytotoxicity in PC12 cells. Asimilobine demonstrated significant inhibition of intracellular dopamine levels and inhibited tyrosine hydroxylase (TH) and aromatic l-amino acid decarboxylase (AADC) activities. These results suggest that asimilobine can modulate dopamine biosynthesis and potentially enhance the cytotoxicity induced by l-DOPA in certain cell types.

Antioxidant and Antimicrobial Activities

(Costa et al., 2013) investigated the antioxidant and antimicrobial activities of asimilobine. The study found that asimilobine showed significant antioxidant activity, which indicates its potential in combating oxidative stress-related disorders.

Anti-Plasmodial Activity

(Graziose et al., 2011) studied the antiplasmodial activity of asimilobine and identified its potential in combating malaria. The research underscores the possibility of using asimilobine as a therapeutic agent against malaria-causing parasites.

Neurotrophic Effects

(Yano et al., 2019) found that asimilobine could accelerate neurite outgrowth in PC-12 cells and exhibited good permeability through the blood-brain barrier (BBB). This suggests its potential use in treating neurodegenerative diseases like Alzheimer’s.

Antimicrobial Properties

(Lall et al., 2017) reported the antimicrobial potential of asimilobine, especially against Streptococcus mutans, indicating its potential use in treating bacterial infections.

properties

IUPAC Name

1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-17-14(19)9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(17)15(11)13/h2-5,9,13,18-19H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDNEUOVIJYCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Asimilobine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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